![molecular formula C8H17Cl2N5 B2418299 (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride CAS No. 2230807-46-0](/img/structure/B2418299.png)
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” is a chemical compound . It is related to a class of compounds known as 1,2,4-triazole derivatives, which have been studied for their potential as anticancer agents .
Synthesis Analysis
The compound was prepared using a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine followed by an in situ intramolecular cyclization of the triazole ring . Other related 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR and MS analysis . Crystal structures of similar compounds have also been reported .Chemical Reactions Analysis
The synthesis of “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” involves a nucleophilic ring opening followed by an intramolecular cyclization . Other related compounds have been synthesized through similar methods .Scientific Research Applications
- Ribavirin Analogue : One of the most well-known drugs containing a 1,2,4-triazole moiety is ribavirin , an antiviral medication. The compound shares structural similarities with ribavirin, which underscores its potential antiviral properties .
- Herpes Simplex Viruses (HSV) : Researchers have synthesized ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives and tested their antiviral activity against herpes simplex viruses. Some derivatives were found to be substrates for E. coli purine nucleoside phosphorylase, indicating their potential therapeutic relevance .
- 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives : These derivatives, including those based on 1,2,4-triazole, have demonstrated antifungal activity, antimicrobial effects against mycobacterium tuberculosis, and antiviral activity against influenza A and HSV-1. Additionally, they exhibit anticancer properties against various cancer cell lines .
- (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives : These compounds have been investigated for their anticancer potential. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole showed significant antiproliferative activity against MV4-11 cells .
- Compounds Active Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci : Researchers have utilized (1H-1,2,3-triazol-1-yl)acetic acids to synthesize compounds effective against these drug-resistant bacteria .
- Sphingosine-1-phosphate Receptor Modulators : Certain derivatives act as agonists or antagonists of sphingosine-1-phosphate receptors, potentially influencing cellular signaling pathways .
- Stearoyl-Coenzyme Delta-9 Inhibitors : The compound class has been explored as inhibitors of stearoyl-coenzyme delta-9, which plays a role in lipid metabolism .
Antiviral Activity
Antifungal and Antimicrobial Activities
Apoptosis Induction in Cancer Cells
Antibacterial Effects
Enzyme Inhibition and Receptor Modulation
Other Applications
Future Directions
The future directions for research on “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” and related compounds could include further investigation of their anticancer properties, optimization of their synthesis, and exploration of their potential as a platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIAIYQAEBUGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.